molecular formula C23H28FN5O7S2 B15197504 3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21442-89-7

3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B15197504
CAS No.: 21442-89-7
M. Wt: 569.6 g/mol
InChI Key: BBWRQORJRBZMSD-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule comprising a pyrimidine core substituted with diamino and methyl groups, a benzenesulfonyl fluoride moiety, and an ethanesulfonic acid counterion. The sulfonyl fluoride group is highly reactive, enabling applications in chemical biology, proteomics, and enzyme inhibition studies . The ethanesulfonic acid enhances solubility and stability in aqueous environments, making the compound suitable for biological assays .

Properties

CAS No.

21442-89-7

Molecular Formula

C23H28FN5O7S2

Molecular Weight

569.6 g/mol

IUPAC Name

3-[[4-[3-(2,4-diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H22FN5O4S.C2H6O3S/c1-13-18(19(23)27-21(24)25-13)6-3-11-31-16-9-7-15(8-10-16)26-20(28)14-4-2-5-17(12-14)32(22,29)30;1-2-6(3,4)5/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,26,28)(H4,23,24,25,27);2H2,1H3,(H,3,4,5)

InChI Key

BBWRQORJRBZMSD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=C(C(=NC(=N1)N)N)CCCOC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Attachment of the propoxy group: This step involves the reaction of the pyrimidine intermediate with a suitable propoxy reagent.

    Formation of the benzenesulfonyl fluoride group: This can be accomplished by reacting the intermediate with benzenesulfonyl fluoride under specific conditions.

    Introduction of the ethanesulfonic acid moiety: This final step involves the reaction of the intermediate with ethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have biological activity and could be studied for its effects on various biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Triazine or Pyrimidine Cores
Compound Name Molecular Formula Key Features Biological Activity/Applications
3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid Not specified Pyrimidine core, sulfonyl fluoride, ethanesulfonic acid Reactivity in enzyme inhibition, proteomics
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid C₂₀H₂₅FN₆O₆S₂ Triazine core, sulfonyl fluoride, ethanesulfonic acid High reactivity for chemical and biological probes
NSC 127755 (Triazine antifolate) Not specified Triazine core, sulfonyl fluoride, chlorophenyl substituent Anticancer activity against colon adenocarcinoma
Ethyl 4-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate C₁₆H₁₆ClN₃O₅S Pyrimidine core, ethanesulfonyl group Synthetic intermediate for pharmaceuticals

Key Differences :

  • Functional Groups : The sulfonyl fluoride in the target compound and NSC 127755 confers higher electrophilicity compared to sulfonamide or sulfonate derivatives, enabling covalent bond formation with serine/threonine hydrolases .
Compounds with Sulfonyl Fluoride Moieties
Compound Name Molecular Formula Key Features Biological Activity/Applications
Benzenesulfonyl fluoride derivatives (e.g., 4-(3-(4-(4,6-Diamino-triazin-1-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride) Not specified Triazine-sulfonyl fluoride hybrid Reactivity in click chemistry and protein labeling
Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate C₁₄H₁₅N₃O₇S Pyrimidine-sulfonyl hybrid, ester group Potential antimicrobial activity

Key Differences :

  • Substituent Effects : The target compound’s ethanesulfonic acid enhances aqueous solubility compared to methyl or ethyl ester derivatives (e.g., Methyl 3-{…}benzoate), which may limit bioavailability .
  • Reactivity : The ethanesulfonic acid counterion stabilizes the sulfonyl fluoride group, reducing hydrolysis rates compared to standalone sulfonyl fluorides .
Anticancer Activity Comparison
Compound Name Molecular Formula Target Cancer Types Therapeutic Synergy
NSC 127755 Not specified Colon adenocarcinoma, ovarian tumor M5076 Synergistic with palmO-ara-C (NSC 135962)
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide C₂₄H₂₅FN₆O₂S Broad-spectrum antitumor None reported

Key Findings :

  • NSC 127755 and the target compound share mechanistic similarities (folate antagonism), but the latter’s pyrimidine core may reduce off-target effects compared to triazine-based NSC 127755 .
  • The sulfonyl fluoride group in the target compound could enable covalent targeting of cancer-associated enzymes (e.g., kinases), a feature absent in non-fluorinated analogues .

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